molecular formula C18H18N2O5S B2572961 3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide CAS No. 476642-54-3

3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2572961
CAS No.: 476642-54-3
M. Wt: 374.41
InChI Key: YFCOTTXHKJSHQY-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has three methoxy groups attached to the benzene ring, a thiazole ring, and a furan ring, which could potentially contribute to its chemical properties and biological activity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group in benzamides is typically quite stable, but can be hydrolyzed under certain conditions. The methoxy groups might be susceptible to demethylation reactions. The thiazole and furan rings could potentially undergo various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and nonpolar methoxy groups could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of intermolecular forces in the solid and liquid states .

Scientific Research Applications

Anticancer Activity

  • Anticancer Properties : A study by Ravinaik et al. (2021) discussed the synthesis and evaluation of similar compounds with 3,4,5-trimethoxyphenyl groups for anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines.

Chemical Synthesis and Characterization

  • Synthesis Techniques : Takikawa et al. (1985) outlined methods for preparing disubstituted thiadiazoles, related to 3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide, which are useful in chemical synthesis processes. This study can be found at Consensus.

  • Biological Activity of Derivatives : The biological activities of aza-uracil derivatives, which are structurally related to the compound , were examined by El‐Barbary et al. (2011). Their antimicrobial properties were highlighted in this research, available at Consensus.

  • Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators. These compounds, similar in structure to the compound of interest, demonstrated intriguing gelation behavior. More details can be found at Consensus.

Medical and Pharmaceutical Research

  • Antihyperglycemic Agents : Nomura et al. (1999) investigated benzamide derivatives, related to the compound of interest, for their potential as antihyperglycemic agents. This research is detailed at Consensus.

  • Inhibitors of Stearoyl-CoA Desaturase-1 : A study by Uto et al. (2009) discussed the optimization of benzamides as inhibitors of Stearoyl-CoA Desaturase-1, an enzyme involved in metabolic processes. These findings are relevant due to the structural similarities and can be read at Consensus.

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel derivatives for potential use as anti-inflammatory and analgesic agents. The study, available at Consensus, explored compounds with structures similar to this compound.

Mechanism of Action

The biological activity or mechanism of action of this compound would depend on how it interacts with biological targets in the body. This could involve binding to specific proteins or enzymes, altering cellular processes, etc. Without specific experimental data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to assess these risks .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its use in the synthesis of other compounds, or studying its behavior under different conditions .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-10-5-6-13(25-10)12-9-26-18(19-12)20-17(21)11-7-14(22-2)16(24-4)15(8-11)23-3/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCOTTXHKJSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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